7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-
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Overview
Description
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- is through the Diels–Alder reaction. This reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . For example, furan and ethylene can be reacted in an autoclave at 428 K to produce 7-oxabicyclo[2.2.1]hept-2-ene . The yield of this reaction is typically around 5-8% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels–Alder reaction remains a cornerstone for its synthesis due to its efficiency and the ability to produce enantiomerically enriched derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can open the ethereal ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as lithium aluminum hydride can be used to open the ethereal ring.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different carboxylic acids and alcohols .
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- involves its interaction with various molecular targets. The compound’s unique structure allows it to inhibit certain enzymes, such as protein phosphatases . This inhibition is facilitated by the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound is similar in structure but lacks the carboxylic acid and methyl ester groups.
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate: This compound has two carboxylate groups instead of one.
1,4-Epoxycyclohexane: Also known as 7-oxabicyclo[2.2.1]heptane, this compound is a simpler analog.
Uniqueness
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
84751-39-3 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl (1R)-7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h4-5,7H,2-3H2,1H3/t5?,7-/m1/s1 |
InChI Key |
LRKZEQOMYNEBSC-NQPNHJOESA-N |
Isomeric SMILES |
COC(=O)C1=CC2CC[C@H]1O2 |
Canonical SMILES |
COC(=O)C1=CC2CCC1O2 |
Origin of Product |
United States |
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